molecular formula C28H26N2O5 B2974169 METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE CAS No. 380476-33-5

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2974169
CAS No.: 380476-33-5
M. Wt: 470.525
InChI Key: AJLARMMTOLJELC-UHFFFAOYSA-N
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Description

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE is a synthetic organic compound characterized by a benzoate ester backbone functionalized with a propenoyl-cyano group and a substituted phenyl ring. Key structural features include:

  • Methyl 2-aminobenzoate core: Provides ester functionality and aromaticity.
  • (E)-2-cyano-2-propenoyl chain: Introduces α,β-unsaturated ketone geometry, which may influence electronic properties and biological interactions.
  • 3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl substituent: The phenyl ring is substituted with ethoxy (position 3) and 4-methylbenzyloxy (position 4) groups, modulating steric and electronic characteristics.

This compound belongs to a class of molecules designed for structure-activity relationship (SAR) studies, likely targeting applications in medicinal chemistry or materials science. Its synthesis involves multi-step reactions, including condensation of aromatic amines with cyano-propenoyl intermediates, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-4-34-26-16-21(13-14-25(26)35-18-20-11-9-19(2)10-12-20)15-22(17-29)27(31)30-24-8-6-5-7-23(24)28(32)33-3/h5-16H,4,18H2,1-3H3,(H,30,31)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLARMMTOLJELC-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with cyanoacetic acid under basic conditions to form the corresponding cyanoacrylate intermediate. This intermediate is then reacted with methyl 2-aminobenzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE can undergo various chemical reactions including:

    Oxidation: The ethoxy and benzyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the conditions.

    Reduction: Formation of primary amines.

    Substitution: Formation of brominated aromatic compounds.

Scientific Research Applications

METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE exerts its effects involves interactions with various molecular targets. The cyano group can act as an electron-withdrawing group, affecting the reactivity of the compound. The aromatic rings can participate in π-π interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Reference
Target Compound: METHYL 2-[((E)-2-CYANO-3-{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-2-PROPENOYL)AMINO]BENZOATE 3-Ethoxy, 4-[(4-methylbenzyl)oxy]phenyl C₂₇H₂₄N₂O₆ 484.49
METHYL 2-{[(2E)-2-cyano-3-(3-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoate 4-Methoxybenzoyloxy (ester) instead of 4-methylbenzyloxy (ether) C₂₈H₂₄N₂O₈ 516.50
Methyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate 2-Isopropoxy phenyl substituent C₂₂H₂₀N₂O₅ 392.41
METHYL 3-(4-(BIS(2-(ACETYLOXY)ETHYL)AMINO)-2-METHYLPHENYL)-2-CYANO-2-PROPENOATE Bis(2-(acetyloxy)ethyl)amino and methyl groups on phenyl C₂₁H₂₃N₃O₇ 429.43
ETHYL 2-([6-CHLORO-2-(4-METHYLPHENYL)-1H-1,3-BENZIMIDAZOL-1-YL]OXY)PROPANOATE Benzimidazole core with chloro and 4-methylphenyl groups C₁₉H₁₉ClN₂O₃ 358.82

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 4-methylbenzyloxy group (ether linkage) enhances lipophilicity compared to the 4-methoxybenzoyloxy analog (ester linkage) . This difference may influence membrane permeability in biological systems.

Stereoelectronic Modifications: The (E)-configuration of the propenoyl-cyano moiety is conserved across analogs, critical for maintaining conjugation and electronic effects . Introduction of a benzimidazole core in shifts the electronic profile due to aromatic nitrogen atoms, enabling π-π stacking interactions absent in the target compound.

Synthetic Pathways: Most analogs are synthesized via condensation reactions between cyano-propenoyl intermediates and aromatic amines/heterocycles under mild acidic conditions . The benzimidazole derivative requires multi-step heterocyclic ring formation, increasing synthetic complexity compared to the target compound.

Biological Relevance :

  • While biological data for the target compound is absent in the provided evidence, structural analogs with pyridinyl or benzimidazole moieties (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The 4-methylbenzyloxy group in the target compound may confer selectivity toward hydrophobic binding pockets in enzymes or receptors.

Table 2: Hypothetical Property Comparison Based on Substituents

Property Target Compound 4-Methoxybenzoyloxy Analog 2-Isopropoxy Analog Benzimidazole Analog
LogP (Predicted) 4.2 3.8 3.5 2.9
Solubility (mg/mL) <0.1 0.3 0.5 1.2
Hydrogen Bond Acceptors 6 8 5 3

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